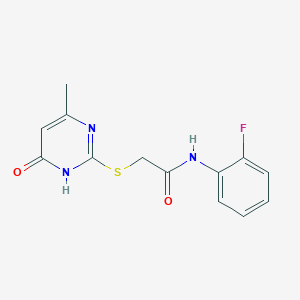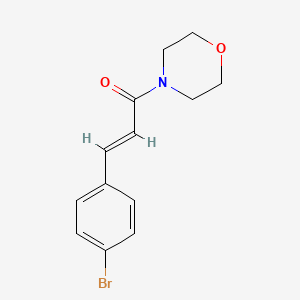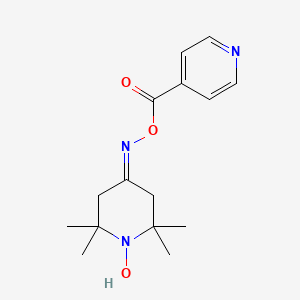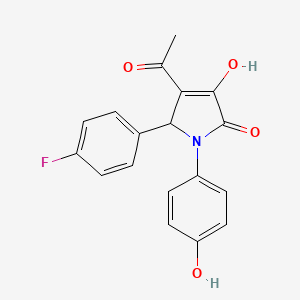![molecular formula C15H13ClN2O3 B11097843 (4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B11097843.png)
(4E)-4-({[(4-chlorophenyl)carbamoyl]oxy}imino)-2,3-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME is a complex organic compound with a unique structure that combines a quinone core with an oxime and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME typically involves multiple steps One common route starts with the preparation of 2,3-dimethylbenzoquinone, which is then reacted with hydroxylamine to form the oxime
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME undergoes various chemical reactions, including:
Oxidation: The quinone core can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME involves its interaction with specific molecular targets. The quinone core can participate in redox reactions, affecting cellular processes. The chlorophenyl group may enhance binding affinity to certain proteins or enzymes, modulating their activity. The oxime group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzoquinone: Shares the quinone core but lacks the oxime and chlorophenyl groups.
4-Chlorophenylamine: Contains the chlorophenyl group but lacks the quinone and oxime functionalities.
Benzoquinone Oxime: Contains the quinone and oxime groups but lacks the chlorophenyl group.
Uniqueness
(1E)-2,3-DIMETHYLBENZO-1,4-QUINONE O-{[(4-CHLOROPHENYL)AMINO]CARBONYL}OXIME is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
[(E)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-10(2)14(19)8-7-13(9)18-21-15(20)17-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,20)/b18-13+ |
InChI Key |
GGTFZZGVJVTRFN-QGOAFFKASA-N |
Isomeric SMILES |
CC\1=C(C(=O)C=C/C1=N\OC(=O)NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C(=O)C=CC1=NOC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11097771.png)
![N-(4-Chloro-2-nitrophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11097772.png)

![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide](/img/structure/B11097793.png)

![(5E)-2-anilino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11097804.png)

![N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11097810.png)

![2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
![2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B11097823.png)

